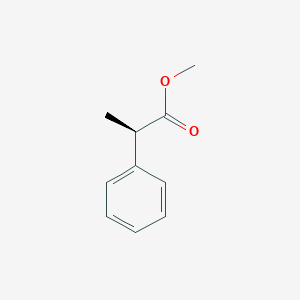![molecular formula C14H9F3N2 B3031491 2-[3-(三氟甲基)苯基]-1H-苯并咪唑 CAS No. 400073-80-5](/img/structure/B3031491.png)
2-[3-(三氟甲基)苯基]-1H-苯并咪唑
概述
描述
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzimidazole moiety.
科学研究应用
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole has diverse applications in scientific research:
安全和危害
While specific safety and hazard information for “2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole” is not available, similar compounds like 4-Chloro-3-(trifluoromethyl)phenyl isocyanate are considered hazardous. They are harmful if swallowed, cause skin irritation, may cause an allergic skin reaction, cause serious eye damage, and are fatal if inhaled .
未来方向
作用机制
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It is known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, which allows for key hydrogen bonding interactions with proteins .
Biochemical Pathways
It is known that fluorinated drugs can be involved in a variety of biochemical pathways, including those related to the degradation of drugs .
Result of Action
It is known that fluorinated drugs can have a variety of effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It is known that trifluoromethyl compounds can be volatile and may be mobile in the environment .
生化分析
Biochemical Properties
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can bind to certain receptors, modulating their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis . Furthermore, 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and consumption.
Molecular Mechanism
The molecular mechanism of action of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, including alterations in cell signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as enhancing metabolic activity and improving cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully control the dosage of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole in experimental settings to avoid potential toxicity.
Metabolic Pathways
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into various metabolites. For example, cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated and demethylated derivatives . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of other metabolites in the cell.
Transport and Distribution
The transport and distribution of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux pumps and other transport proteins, affecting its localization and accumulation in different cellular compartments . The distribution of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole within tissues can also be influenced by its binding affinity to plasma proteins and other macromolecules.
Subcellular Localization
The subcellular localization of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole within these compartments can influence its interactions with biomolecules and its overall biological activity.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of a suitable precursor, such as a phenyl derivative, using reagents like trifluoromethyl iodide (CF₃I) and a photoredox catalyst . The reaction conditions often include the use of visible light to drive the photoredox process, resulting in the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, the use of automated systems and real-time monitoring can further streamline the production .
化学反应分析
Types of Reactions
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
相似化合物的比较
Similar Compounds
2-[3-(Trifluoromethyl)phenyl]-1H-indole: Similar structure but with an indole moiety instead of benzimidazole.
2-[3-(Trifluoromethyl)phenyl]-1H-pyrrole: Contains a pyrrole ring instead of benzimidazole.
2-[3-(Trifluoromethyl)phenyl]-1H-imidazole: Features an imidazole ring in place of benzimidazole.
Uniqueness
2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole is unique due to its specific combination of the trifluoromethyl group and the benzimidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds .
属性
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-5-3-4-9(8-10)13-18-11-6-1-2-7-12(11)19-13/h1-8H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLNBHTSVLAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347442 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400073-80-5 | |
| Record name | 2-[3-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


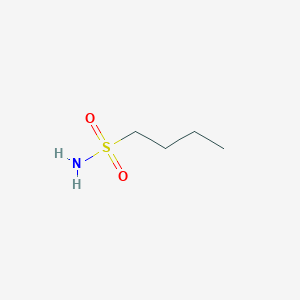


![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)
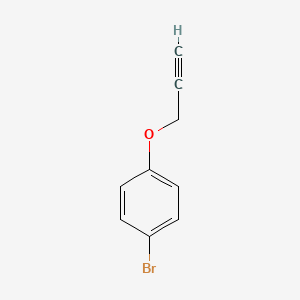
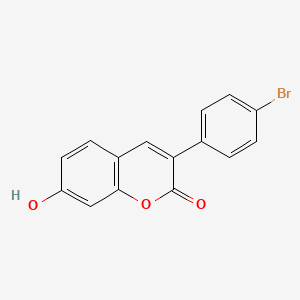

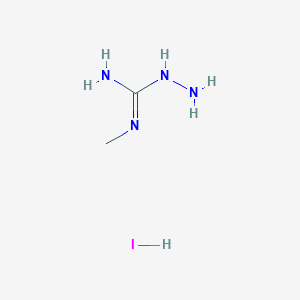

![[4,5,6-Triacetyloxy-2-(fluoromethyl)oxan-3-yl] acetate](/img/structure/B3031424.png)


![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetonitrile](/img/structure/B3031428.png)
